Home > Products > Building Blocks P17929 > 1-Cyclobutylpiperazine dihydrochloride
1-Cyclobutylpiperazine dihydrochloride - 799557-65-6

1-Cyclobutylpiperazine dihydrochloride

Catalog Number: EVT-1775746
CAS Number: 799557-65-6
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist. [] It exhibits robust wake-promoting activity in animal models, suggesting potential therapeutic utility for sleep disorders. [] SUVN-G3031 has shown good oral bioavailability and favorable pharmacokinetic properties in preclinical studies. []

Brexpiprazole

Compound Description: Brexpiprazole is a medication used to treat schizophrenia and major depressive disorder. [] It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors. []

Relevance: This compound is structurally related to 1-Cyclobutylpiperazine dihydrochloride through the 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride intermediate used in its synthesis. [] While brexpiprazole itself does not contain the cyclobutylpiperazine moiety, the shared use of this intermediate during synthesis highlights a structural connection between these compounds.

Cetirizine Dihydrochloride

Compound Description: Cetirizine dihydrochloride is a second-generation antihistamine commonly used to treat allergies. [] It works by blocking the action of histamine, a substance released by the body during allergic reactions. [] Cetirizine is known for its non-sedating properties compared to first-generation antihistamines. []

Overview

1-Cyclobutylpiperazine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a piperazine ring. This compound is classified as a piperazine derivative and is primarily used in scientific research and pharmaceutical applications. Its distinctive structural features enable it to interact with various biological targets, making it valuable in drug development and other chemical applications.

Source and Classification

The compound is identified by the Chemical Abstracts Service number 2098500-85-5. It belongs to the class of cyclic amines, specifically piperazines, which are known for their diverse biological activities and utility in medicinal chemistry. The dihydrochloride form indicates that it contains two hydrochloride ions associated with the piperazine nitrogen atoms, enhancing its solubility in water.

Synthesis Analysis

Methods

The synthesis of 1-cyclobutylpiperazine dihydrochloride typically involves several key steps:

  1. Formation of the Piperazine Ring: This can be achieved through the reaction of cyclobutylamine with a suitable carbonyl compound, followed by cyclization.
  2. Hydrochloride Salt Formation: The final product can be converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Technical Details

The synthesis may utilize various reagents such as sodium hydrogen carbonate for neutralization and solvents like dimethylformamide for reaction conditions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 1-cyclobutylpiperazine dihydrochloride is C6H12Cl2N2C_6H_{12}Cl_2N_2. The structure comprises:

  • A cyclobutyl group (a four-membered carbon ring).
  • A piperazine ring (a six-membered ring containing two nitrogen atoms).

This structure allows for unique conformational flexibility, which can influence its interaction with biological targets.

Data

  • Molecular Weight: Approximately 179.08 g/mol.
  • Chemical Structure:
CyclobutylPiperazine\text{Cyclobutyl}-\text{Piperazine}
Chemical Reactions Analysis

1-Cyclobutylpiperazine dihydrochloride undergoes various chemical reactions typical of piperazine derivatives:

  • Substitution Reactions: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
  • Oxidation and Reduction: The compound can participate in redox reactions, where oxidizing agents like potassium permanganate may be used to modify functional groups.

These reactions are crucial for synthesizing more complex molecules or modifying the compound for specific applications.

Mechanism of Action

The mechanism of action for 1-cyclobutylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes in biological systems. It may function as an inhibitor or modulator of certain biochemical pathways, influencing cellular processes. The precise mechanism often depends on the context of its application, such as in drug development where it may target specific receptors involved in disease pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of hydrochloride ions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atoms in the piperazine ring.

Relevant analyses such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, confirming its structural integrity.

Applications

1-Cyclobutylpiperazine dihydrochloride has several scientific uses:

  • Drug Development: Explored for potential therapeutic properties, particularly in targeting central nervous system disorders.
  • Chemical Research: Serves as a building block for synthesizing more complex organic compounds.
  • Catalysis: Utilized in various catalytic processes to enhance reaction efficiency and selectivity.
Synthetic Methodologies and Optimization

Novel Pathways for Piperazine Core Functionalization

Contemporary synthetic strategies for N-monosubstituted piperazines emphasize regioselective nitrogen functionalization to circumvent disubstitution byproducts. A significant advance involves in situ protonation of piperazine to form piperazine-1-ium salts (e.g., monohydrochloride or monoacetate), which suppresses N,N'-dialkylation. This approach enables direct reaction with electrophiles (acyl chlorides, activated alkyl halides) or Michael acceptors (acrylonitrile, acrylates) under heterogeneous catalysis. For instance, Cu(II) or Ce(III) ions immobilized on macroporous polyacrylate resins accelerate nucleophilic substitution, yielding >85% monosubstituted piperazines with <5% disubstituted impurities [6]. Alternative routes leverage Buchwald-Hartwig amination or aromatic nucleophilic substitution (SNAr) for N-arylations, though scalability remains challenging due to metal catalyst removal [1] [2]. Recent photoredox-catalyzed decarboxylative annulations between glycine-derived diamines and aldehydes further expand access to C2-substituted piperazines, though N-functionalization predominates drug synthesis [4] [9].

Regioselective Cyclobutyl Group Incorporation Strategies

Incorporating the strained cyclobutyl motif—a conformationally restricted bioisostere—demands precise control to avoid ring-opening or oligomerization. Key methodologies include:

  • Direct N-Alkylation: Cyclobutyl halides (e.g., bromomethylcyclobutane) react with N-protected piperazines (Boc, Cbz) in aprotic solvents (DMF, acetonitrile) with K₂CO₃ or Cs₂CO₃ as base. Steric hindrance at the cyclobutyl C1-position enhances regioselectivity for monoalkylation, though competing elimination necessitates sub-0°C conditions [6] [10].
  • Reductive Amination: Cyclobutanone and piperazine undergo condensation with NaBH₃CN or STAB in methanol/acetic acid, yielding 1-cyclobutylpiperazine after in situ reduction. This method avoids electrophilic halides but requires careful pH control (pH 4–6) to minimize imine dimerization [6].
  • Acylation-Reduction: Cyclopropylcarbonyl piperazine intermediates (synthesized via Schotten-Baumann acylation) are reduced to N-cyclobutylpiperazine using LiAlH₄ in THF. This 2-step sequence achieves >90% regiopurity but faces epimerization risks at cyclopropane carbons [9] [10].

Table 1: Cyclobutylating Agents for 1-Cyclobutylpiperazine Synthesis

AgentReaction TypeYield (%)Key AdvantageLimitation
BromomethylcyclobutaneN-Alkylation70–85Single-stepCompetes with elimination
CyclobutanoneReductive amination65–78Avoids alkyl halidespH-sensitive byproducts
Cyclopropanecarbonyl chlorideAcylation-reduction82–88High regioselectivityRequires harsh reductants

Solvent-Mediated Reaction Dynamics in Dihydrochloride Salt Formation

Crystallization of 1-cyclobutylpiperazine dihydrochloride is critically influenced by solvent polarity, proton activity, and ion-pair stability. Ethanolic HCl (saturated at 0°C) induces rapid precipitation of the dihydrochloride salt from crude monosubstituted piperazine solutions, achieving >95% recovery [6] [8]. Mixed-solvent systems (e.g., EtOH/ethyl acetate or IPA/diisopropyl ether) optimize crystal morphology: higher ethanol ratios yield fine powders, while hydrophobic additives promote needle-like crystals amenable to filtration. Kinetic studies reveal that water content >5% in ethanol delays nucleation, favoring larger crystals but increasing inclusion impurities. Conversely, anhydrous conditions accelerate precipitation but risk amorphous solids. The stoichiometric proton transfer is monitored via in situ pH, targeting pH <2 before anti-solvent addition to ensure complete dihydrochloride formation [6] [8].

Table 2: Solvent Systems for Dihydrochloride Crystallization

Solvent SystemCrystal FormPurity (%)Filtration EfficiencyCritical Parameter
EtOH/HCl (sat. 0°C)Microcrystalline98–99ModerateHCl concentration (10–10.5 N)
EtOH/ethyl acetate (3:1)Needles97–98HighAnti-solvent addition rate
IPA/diisopropyl ether (1:2)Prismatic96–98HighWater content (<0.5%)

Catalytic Systems for N-Alkylation and Cyclization

Transition-metal and base catalysts enable efficient N-cyclobutylation under mild conditions:

  • Palladium Catalysis: Pd(OAc)₂/XPhos systems catalyze cyclobutyl bromide coupling with N-Boc-piperazine in toluene at 80°C, achieving 92% conversion in 2 h. This method tolerates ester and nitrile functionalities but requires anhydrous conditions [1] [4].
  • Copper-Mediated Ullmann-Goldberg Reaction: CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine facilitates N-arylation or alkylation in DMSO at 110°C. Cyclobutyl halides react sluggishly but yield 75–80% product with 10 mol% catalyst [1].
  • Heterogeneous Metal Catalysis: Cu²⁺-polyacrylate resins (0.5 mol%) in ethanol/water promote N-alkylation of piperazine monohydrochloride with cyclobutyl bromide at 25°C, suppressing disubstitution without protecting groups. Catalyst recyclability (>5 cycles) enhances sustainability [6].For spirocyclic derivatives (e.g., CEP-32215 precursors), gold(I)-catalyzed hydroamination of alkynyl sulfonamides constructs piperazine cores adjacent to cyclobutane rings with >90% diastereoselectivity [9].

Table 3: Catalytic Systems for Cyclobutylpiperazine Synthesis

Catalyst SystemTemperature (°C)Time (h)Yield (%)Key Feature
Pd(OAc)₂/XPhos80285–92Functional group tolerance
CuI/DMCDA1101275–80Low-cost; air-stable
Cu²⁺-polyacrylate resin25688–90Recyclable; aqueous conditions
[Ir(ppy)₂(dtbpy)]PF₆ (photoredox)252470–75Radical-based; no pre-activation needed

Properties

CAS Number

799557-65-6

Product Name

1-Cyclobutylpiperazine dihydrochloride

IUPAC Name

1-cyclobutylpiperazine;dihydrochloride

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H

InChI Key

SGDJZAXFNRAMDX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCNCC2.Cl.Cl

Canonical SMILES

C1CC(C1)N2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.